molecular formula C14H12O4 B1592893 2-(Benzyloxy)-5-hydroxybenzoic acid CAS No. 814262-90-3

2-(Benzyloxy)-5-hydroxybenzoic acid

Cat. No. B1592893
M. Wt: 244.24 g/mol
InChI Key: QFVLBJUZNZZXFF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-hydroxybenzoic acid , also known as Salicylic acid benzyl ether , is a heterocyclic compound belonging to the class of 1,2,4-triazolo [1,5-a] quinazolines . These compounds have gained prominence in medicinal chemistry due to their diverse biological functions and potential therapeutic applications. Notably, they exhibit activities such as adenosine antagonism, anticancer properties, antiviral effects, antibacterial action, antifungal activity, and anti-inflammatory behavior .

properties

IUPAC Name

5-hydroxy-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVLBJUZNZZXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647241
Record name 2-(Benzyloxy)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-hydroxybenzoic acid

CAS RN

814262-90-3
Record name 2-(Benzyloxy)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 5-{[(4-methylphenyl)sulfonyl]oxy}-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 75; 9.0 g, 21.82 mmol) was boiled with potassium hydroxide (8.57 g, 153 mmol) in a mixture of ethanol (160 ml) and water (40 ml) for 3 h. After the ethanol had been evaporated, the aqueous solution was washed with ethyl acetate (250 ml), and then acidified with concentrated HCl. The mixture was extracted with ethyl acetate. The organic phase was washed with saturated brine, dried over Na2SO4, and evaporated in vacuo to yield the title compound as a yellow oil. 5.2 g.
Name
Methyl 5-{[(4-methylphenyl)sulfonyl]oxy}-2-[(phenylmethyl)oxy]benzoate
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
8.57 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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